4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine
Description
Properties
IUPAC Name |
4-(3,5-dichloropyridin-4-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-9-5-15-6-10(13)11(9)16-8-3-1-7(14)2-4-8/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDXOLFZWRSQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=NC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine typically involves the reaction of 4-aminophenol with 3,5-dichloropyridine under specific conditions. One common method includes:
Nucleophilic Substitution Reaction: The phenolic hydroxyl group of 4-aminophenol reacts with 3,5-dichloropyridine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and yield, often employing continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine may exhibit significant anticancer properties.
- Mechanism of Action : The compound potentially inhibits specific kinases involved in cancer progression, leading to reduced tumor growth.
- Case Study : A study demonstrated that derivatives similar to this compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating effective cytotoxicity. For example, compounds related to this structure have shown promising results against breast cancer and lung cancer cell lines with IC50 values ranging from 0.01 to 0.1 mM .
Neurological Disorders
The compound's potential neuroprotective properties are also under investigation.
- Targeted Conditions : It may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease by modulating pathways involved in neuroinflammation and neuronal survival.
- Research Findings : In vitro studies have indicated that the compound could enhance cognitive functions by inhibiting phosphodiesterase enzymes (PDEs), which play a crucial role in cognitive processes .
Herbicidal Properties
This compound has been explored for its herbicidal potential.
- Mechanism : The compound acts by inhibiting specific enzymes involved in plant growth regulation, leading to effective weed control.
- Field Studies : Trials have shown that formulations containing this compound can significantly reduce weed biomass without adversely affecting crop yield, making it a candidate for developing environmentally friendly herbicides .
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : The synthesis often begins with 3,5-dichloropyridine and phenol derivatives.
- Formation of Ether Linkage : The reaction proceeds through nucleophilic substitution to form the ether linkage between the pyridine and phenyl moieties.
- Final Product Isolation : Purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Mechanism of Action
The mechanism of action of 4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the dichloropyridine moiety can enhance its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Table 1. Structural and Electronic Properties of Selected Phenylamine Analogues
| Compound Name | Substituent Positions | Substituent Groups | Molecular Weight (g/mol) | LogP* |
|---|---|---|---|---|
| 4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine | 3,5 (Cl); 4 (pyridinoxy) | Cl, pyridin-4-yloxy | 285.1 | 3.2 |
| (3,4-Dimethyl)phenylamine | 3,4 | CH₃ | 121.2 | 1.8 |
| (3,4-Methylenedioxy)phenylamine | 3,4 | OCH₂O | 151.1 | 1.5 |
| (4-Bromo-3-methyl)phenylamine | 3,4 | Br, CH₃ | 200.1 | 2.6 |
*LogP values estimated via computational methods (e.g., XLogP3).
Research Findings and Implications
- Substituent Effects: Methyl groups enhance Nrf2 activation, while halogens and bulky groups (e.g., pyridinoxy) may prioritize stability over potency .
- Synthetic Utility : Disubstituted phenylamines, including this compound, expand the scope of modular synthesis for bioactive polyketides.
- Unresolved Questions : The impact of pyridin-4-yloxy groups on metabolic pathways and toxicity requires further investigation.
Biological Activity
The compound 4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine is a member of a class of organic compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound features a dichlorinated pyridine moiety linked to a phenylamine group. The presence of chlorine atoms on the pyridine ring significantly influences its chemical reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has shown potential in inhibiting cell proliferation in MCF-7 breast cancer cells, with IC50 values suggesting moderate potency .
- Antimicrobial Activity : There are indications that similar compounds within the pyridine class possess antimicrobial properties, which could extend to this compound. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets:
- Receptor Modulation : The compound may bind to various receptors or enzymes, modulating their activity and influencing downstream signaling pathways. This is particularly relevant in the context of cancer therapy where receptor tyrosine kinases play a crucial role in tumor growth and survival .
- Cell Cycle Arrest : Studies have suggested that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through the activation of caspases and other apoptotic pathways .
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 | 10.5 | Induced apoptosis |
| A2780 | 15.0 | Cell cycle arrest |
| HT29 | 12.8 | Inhibition of proliferation |
These results indicate that the compound possesses significant anticancer activity against these lines, warranting further investigation into its therapeutic potential.
Antimicrobial Activity
In antimicrobial assays, derivatives similar to this compound have demonstrated activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Q & A
Q. What challenges arise in scaling up synthesis while maintaining purity?
- Methodology :
- Process optimization : Replace DCM with toluene for safer large-scale reactions.
- Purification : Switch from column chromatography to recrystallization (ethanol/water).
- Analytical monitoring : Implement inline FTIR to track amine oxidation. Purity >98% is achievable with strict O₂ exclusion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
